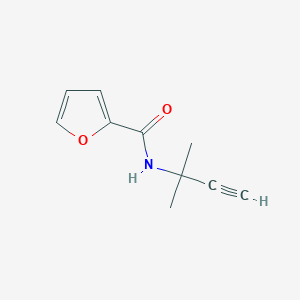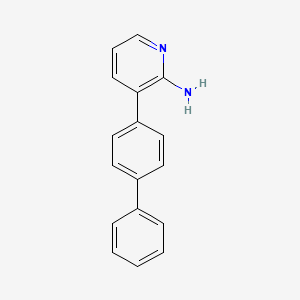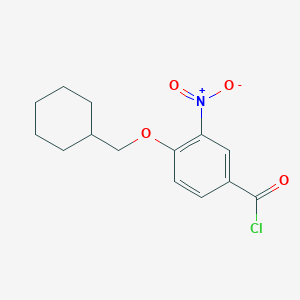![molecular formula C10H9BrO3 B8580075 6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B8580075.png)
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol. This compound is primarily used in research settings and is known for its unique structure, which includes a bromine atom and a dioxin ring. It is not intended for human or veterinary use and is typically utilized in in-vitro studies.
Métodos De Preparación
The synthesis of 6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one involves several steps. One common method includes heating 5 g of 5-bromosalicylic acid under reflux with 6.7 g of acetone in a mixture of 25 ml of trifluoroacetic acid and 5 ml of trifluoroacetic anhydride for 5 hours. The reaction mixture is then concentrated under reduced pressure, neutralized with sodium hydrogencarbonate solution, and extracted with diethyl ether. The organic phase is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by chromatography using silica gel and a 9/1 n-heptane/ethyl acetate mixture.
Análisis De Reacciones Químicas
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include trifluoroacetic acid, trifluoroacetic anhydride, and acetone. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in in-vitro studies to understand biological processes and interactions.
Medicine: While not used directly in medicine, it can be part of research to develop new drugs.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action for 6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use in research. Further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
6-Bromo-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one can be compared with other similar compounds such as:
- 6-Bromo-7-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone
These compounds share structural similarities but differ in functional groups and specific applications
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
6-bromo-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9BrO3/c1-10(2)13-8-4-3-6(11)5-7(8)9(12)14-10/h3-5H,1-2H3 |
Clave InChI |
GQDUEOWTICSLQN-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(C=C(C=C2)Br)C(=O)O1)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

phosphanium bromide](/img/structure/B8579997.png)
![N-[5-(2-aminopyrimidin-5-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8580002.png)











